molecular formula C7H11N3 B019500 Propanenitrile, 3,3'-(methylimino)bis- CAS No. 1555-58-4

Propanenitrile, 3,3'-(methylimino)bis-

Cat. No. B019500
Key on ui cas rn: 1555-58-4
M. Wt: 137.18 g/mol
InChI Key: NPMCIHCQSNHBDX-UHFFFAOYSA-N
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Patent
US04967006

Procedure details

A 300 cc Hastelloy C autoclave was charged with 10.0 g of 5% palladium on carbon catalyst (50 wt % water wet). The reactor was flushed several times with nitrogen and then hydrogen. Then 123 g of crude IBPN obtained as the distillation residue in Example 1 was pumped into the autoclave. The temperature of the reactor contents was raised to 95°C. and hydrogen was added to provide a pressure of 115 psig. Formaldehyde (as a 55 wt % solution in methanol) was then admitted to the autoclave at a rate of 0.2 ml/min until a total of 66.9 g had been added. The mixture was allowed to react for 3.5 hours at which time analysis by gas chromatography/mass spectroscopy revealed that the IBPN had been completely converted to methyliminobispropionitrile (MIBPN). The reactor contents containing the MIBPN were then cooled and filtered and the methanol and water were removed in vacuo to give a clear light yellow liquid. Little to no reduction of the nitrile to the amine occurred under these conditions as evidenced by the lack of terminal N-methyl derivatives in the GC mass spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
N-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[H][H].C=O.C[N:6]([CH2:11][CH2:12][C:13]#[N:14])[CH2:7][CH2:8][C:9]#[N:10]>[Pd].CO.[Cr].[Co]>[NH:6]([CH2:11][CH2:12][C:13]#[N:14])[CH2:7][CH2:8][C:9]#[N:10] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
catalyst
Smiles
[Cr].[Co]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCC#N)CCC#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCC#N)CCC#N
Step Six
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
N-methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was flushed several times with nitrogen
CUSTOM
Type
CUSTOM
Details
Then 123 g of crude IBPN obtained as the distillation residue in Example 1
CUSTOM
Type
CUSTOM
Details
to provide a pressure of 115 psig
ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
to react for 3.5 hours at which time analysis by gas chromatography/mass spectroscopy
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
were then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the methanol and water were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a clear light yellow liquid

Outcomes

Product
Name
Type
Smiles
N(CCC#N)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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